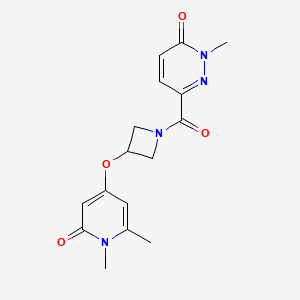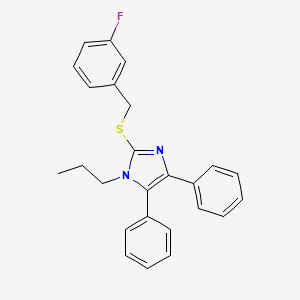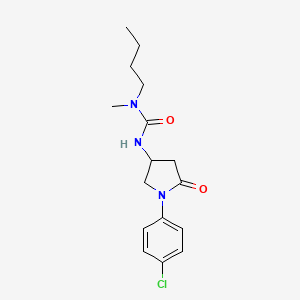![molecular formula C14H18N4O2 B2797649 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-07-9](/img/structure/B2797649.png)
4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of fused pyrimidine cores . A general synthetic route to access 2-amino-pyrido[3,4-d]pyrimidine derivatives involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Scientific Research Applications
Synthesis and Antitumor Evaluation
A study by (Muhammad et al., 2017) explored the synthesis of new morpholinylchalcones and their derivatives, including 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds exhibited promising in vitro antitumor activity against human lung cancer and hepatocellular carcinoma cell lines.
Synthesis of Pyridine and Pyrimidine Rings
Ratemi et al. (1993) described the synthesis of 3-substituted 2(1H)-pyridones and pyrimidines using 4-(4-morpholino)-3-pentenone. This research, detailed in (Ratemi et al., 1993), highlights the versatility of morpholine derivatives in constructing complex heterocyclic structures.
Synthesis of New Heterocyclic Systems
The work of (Sirakanyan et al., 2018) focused on synthesizing new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile. They developed methods to obtain complex structures with potential biological activity.
Inhibitors of the PI3K-AKT-mTOR Pathway
Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, used in dual inhibitors of the mTORC1 and mTORC2 pathways. Their research, found in (Hobbs et al., 2019), demonstrates the application of morpholine derivatives in kinase inhibition.
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
Majithiya and Bheshdadia (2022) synthesized pyrimidine-triazole derivatives from 4-(4-aminophenyl)morpholin-3-one and evaluated their antimicrobial activity. The details of this research can be found in (Majithiya & Bheshdadia, 2022).
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine
Lei et al. (2017) reported a green synthetic method for 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, an intermediate inhibiting tumor necrosis factor alpha and nitric oxide. Their research can be accessed at (Lei et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are Tyrosine Kinase Inhibitors (TKIs) . These TKIs are crucial in the development of drug candidates against various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting the activity of various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins . By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound affects the tyrosine kinase signaling pathways . These pathways play a critical role in cell growth, differentiation, metabolism, and apoptosis . By inhibiting tyrosine kinases, the compound can disrupt these pathways and induce cell death in cancer cells .
Pharmacokinetics
The compound is known to undergo an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in dmso, in the presence of air, and at room temperature . This process could potentially affect the compound’s ADME properties and its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of signaling pathways, and induction of cell death in cancer cells . These effects can lead to
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrido[2,3-d]pyrimidin-7(8H)-one family have shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-morpholin-4-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-5-18-12(19)4-3-11-13(15-10-16-14(11)18)17-6-8-20-9-7-17/h3-4,10H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNHHPFFKSAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2797566.png)

![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)
![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)


![O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride](/img/structure/B2797575.png)
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)

![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)


